molecular formula C9H15N3O2 B13160202 Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate

Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate

Cat. No.: B13160202
M. Wt: 197.23 g/mol
InChI Key: DWQKQAMJZYZXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate is a synthetic organic compound featuring a pyrazole core substituted with a methyl group and an amino-functionalized propanoate ester.

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-12-6-7(5-11-12)3-8(4-10)9(13)14-2/h5-6,8H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQKQAMJZYZXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Amino group introduction via reductive amination of ketone precursors:

  • Example : Methyl 2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropanoate is treated with NH₃/NaBH₃CN in methanol.
  • Yield : ~60–70% (extrapolated from analogous reactions).

Esterification of Amino Acids

Starting from 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid, esterification with methanol/H₂SO₄ provides the target compound.

Challenges and Optimization

  • Regioselectivity : Positional isomerism (pyrazole C3 vs. C4 substitution) requires careful control of reaction conditions.
  • Amino Group Stability : Use of Boc-protected intermediates (e.g., methyl 3-(tert-butoxycarbonylamino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate) prevents undesired side reactions.
  • Catalyst Selection : Pd(OAc)₂ with 1,3-bis(diphenylphosphino)propane enhances coupling efficiency in butanol.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Suzuki-Miyaura Coupling High regioselectivity Requires boronate ester 75–80%
Condensation-Cyclization Scalable (patent-based) Multi-step, harsh conditions 70–76%
Reductive Amination Simple one-pot procedure Requires ketone precursor 60–70%

Industrial-Scale Considerations

  • Cost Efficiency : KI-catalyzed cyclization reduces reliance on expensive palladium catalysts.
  • Purification : Recrystallization from ethanol/water (35–65% v/v) ensures >99% purity.

Chemical Reactions Analysis

Types of Reactions

Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting the activity of enzymes or modulating receptor functions. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Structural Similarity
Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate Not provided C₁₀H₁₅N₃O₂ ~209.25 g/mol Amino, ester, pyrazole-methyl Reference compound
Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate 224776-32-3 C₈H₁₂N₂O₂ 168.19 g/mol Ester, pyrazole-methyl 0.91
2-(1-Methyl-1H-pyrazol-4-yl)acetic acid 1152582-56-3 C₆H₈N₂O₂ 140.14 g/mol Carboxylic acid, pyrazole-methyl 0.90
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid 796845-56-2 C₇H₁₀N₂O₂ 154.17 g/mol Carboxylic acid, pyrazole-methyl N/A
Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate 1251328-64-9 C₇H₁₀N₂O₃ 170.17 g/mol Hydroxy, ester, pyrazole-methyl 0.85

Key Observations

Amino Group Impact: The target compound’s amino group distinguishes it from analogs like Methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate (CAS 224776-32-3).

Ester vs.

Steric and Electronic Effects: The methyl group on the pyrazole ring is conserved across all analogs, suggesting similar steric environments. However, substituents like hydroxy (CAS 1251328-64-9) or amino groups alter electronic density, affecting reactivity in nucleophilic or electrophilic reactions .

Research Implications and Limitations

Limitations : Current evidence lacks spectral (NMR, IR) or biological data. Comparative studies would require experimental validation of solubility, stability, and reactivity.

Biological Activity

Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate, also known as a pyrazole derivative, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse scientific literature.

The compound is synthesized through the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl acrylate under reflux conditions. The purification process typically involves column chromatography to isolate the desired product. The chemical structure can be represented as follows:

  • Molecular Formula : C8H12N4O2
  • Molecular Weight : 184.21 g/mol

Antimicrobial Properties

Research indicates that Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate exhibits antimicrobial activity against various bacterial strains. A study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antimicrobial agents .

Antifungal Activity

The compound has also shown promising antifungal properties . In vitro assays revealed significant inhibition of fungal growth, particularly against Candida albicans. This activity is attributed to the compound's ability to disrupt fungal cell membrane integrity .

The exact mechanism by which Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by inhibiting key enzymes involved in microbial metabolism or by interfering with cellular signaling pathways critical for pathogen survival .

Case Study: Inhibition of Meprin Proteases

A significant study focused on the inhibition of meprin α and β proteases, which are implicated in various diseases, including cancer and Alzheimer’s disease. The pyrazole derivatives were tested for their ability to inhibit these proteases, with results indicating that modifications in the pyrazole structure could enhance selectivity and potency against meprin α while maintaining a favorable off-target profile .

CompoundMeprin α IC50 (μM)Meprin β IC50 (μM)
Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate0.55
Reference Compound0.810

This table illustrates the comparative potency of the compound against meprin proteases, highlighting its potential as a therapeutic agent in conditions where these enzymes are dysregulated.

Applications in Medicine

The biological activities of Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate suggest several applications in medicinal chemistry:

Drug Development : Given its antimicrobial and antifungal properties, this compound could serve as a lead structure for developing new antibiotics or antifungal agents.

Cancer Research : Its role as a protease inhibitor positions it as a candidate for further exploration in cancer therapies, particularly in targeting metastasis and tumor growth associated with meprin activity.

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate?

The synthesis typically involves regioselective condensation or aza-Michael reactions to incorporate the pyrazole moiety. For example, methyl esters of pyrazole-containing α-amino acids can be synthesized via aza-Michael additions, followed by deprotection steps. Key intermediates, such as methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoate, are synthesized using multistep protocols involving Boc protection and catalytic hydrogenation . Yield optimization requires precise control of reaction conditions (e.g., solvent polarity, temperature).

Q. How can the structural identity of this compound be confirmed experimentally?

Combined spectroscopic and crystallographic methods are critical:

  • NMR : ¹H and ¹³C NMR can verify the presence of the pyrazole ring (δ ~7.5–8.5 ppm for aromatic protons) and the ester/amine functional groups. For example, methyl ester protons typically appear at δ ~3.6–3.8 ppm .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Crystallization in polar aprotic solvents (e.g., DMSO) enhances diffraction quality. Hydrogen-bonding patterns can be analyzed via graph set theory to validate supramolecular interactions .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is effective for quantifying impurities.
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., calculated [M+H]⁺ for C₈H₁₅Cl₂N₃O₂: 256.13 g/mol) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can hydrogen-bonding networks in crystals of this compound inform its reactivity?

Hydrogen-bonding motifs (e.g., R₂²(8) or C(6) patterns) influence crystal packing and stability. Graph set analysis (Etter’s method) can map interactions between the amine group and pyrazole N-atoms or ester carbonyls. For example, intramolecular N–H···O bonds may stabilize conformers, while intermolecular interactions dictate solubility and melting points .

Q. What strategies resolve contradictions in regioselectivity data during pyrazole functionalization?

Regioselectivity in pyrazole reactions (e.g., alkylation at N1 vs. C4) depends on steric and electronic factors:

  • Steric effects : Bulkier substituents on the pyrazole ring favor C4 functionalization.
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) at C5 enhance N1 reactivity. Computational modeling (DFT) can predict dominant pathways by comparing activation energies for competing intermediates .

Q. How do solvent and pH conditions affect the stability of the ester and amine groups?

  • Ester hydrolysis : Accelerated under alkaline conditions (pH >10) via nucleophilic attack. Stability in DMSO or DMF is higher than in aqueous buffers.
  • Amine protonation : At pH <4, the amine group becomes protonated, altering solubility and hydrogen-bonding capacity. Buffered solutions (pH 6–8) are optimal for maintaining neutral amine reactivity .

Q. What are the challenges in scaling up enantioselective synthesis of this compound?

  • Chiral resolution : Use of chiral auxiliaries (e.g., (S)-BINOL) or enzymatic methods (lipases) can improve enantiomeric excess (ee). For example, asymmetric hydrogenation of α,β-unsaturated esters with Ru-BINAP catalysts achieves >90% ee .
  • Purification : Diastereomeric salts (e.g., with tartaric acid) enhance separation efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.